N-(4-methylphenyl)-6-phenyl-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
Description
N-(4-METHYLPHENYL)-6-PHENYL-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .
Properties
Molecular Formula |
C21H23N5OS |
|---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
N-(4-methylphenyl)-6-phenyl-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C21H23N5OS/c1-3-7-17-23-24-21-26(17)25-18(15-8-5-4-6-9-15)19(28-21)20(27)22-16-12-10-14(2)11-13-16/h4-6,8-13,18-19,25H,3,7H2,1-2H3,(H,22,27) |
InChI Key |
NRXJATIPNDKIQE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C2N1NC(C(S2)C(=O)NC3=CC=C(C=C3)C)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(4-METHYLPHENYL)-6-PHENYL-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves the condensation of aryl (hetaryl) α-bromo ketones with thiocarbohydrazide, followed by treatment with ortho esters in the presence of trifluoroacetic acid under mild conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the triazole ring. Common reagents used in these reactions include trifluoroacetic acid, sodium borohydride, and various nucleophiles. .
Scientific Research Applications
N-(4-METHYLPHENYL)-6-PHENYL-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a synthetic intermediate in the preparation of other heterocyclic compounds.
Biology: Exhibits antimicrobial, anticancer, and anti-inflammatory activities.
Medicine: Potential therapeutic agent for various diseases due to its enzyme inhibitory properties.
Industry: Used in the development of new pharmaceuticals and agrochemicals .
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways. It can inhibit enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase. The mechanism involves binding to the active sites of these enzymes, thereby blocking their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar compounds include other triazolothiadiazines, such as:
- 1,2,4-TRIAZOLO[5,1-B][1,3,5]THIADIAZINES
- 1,2,4-TRIAZOLO[1,5-C][1,3,5]THIADIAZINES
- 1,2,3-TRIAZOLO[5,1-B][1,3,4]THIADIAZINES N-(4-METHYLPHENYL)-6-PHENYL-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct pharmacological properties .
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